3-(4-thioxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-2H-chromen-2-one
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Description
3-(4-thioxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C19H14N2O2S2 and its molecular weight is 366.45. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as thieno[3,2-d]pyrimidines, have been reported to exhibit diverse biological activities .
Mode of Action
It is known that thieno[3,2-d]pyrimidines interact with various biological targets, leading to changes in cellular processes . The specific interactions of this compound with its targets would need to be determined through further experimental studies.
Biochemical Pathways
Thieno[3,2-d]pyrimidines and related compounds have been reported to influence a variety of biochemical pathways, including those involved in antimicrobial, anticancer, antioxidant, and antihypertensive activities .
Result of Action
Compounds with similar structures have been reported to exhibit a range of biological activities, including antimicrobial, anticancer, antioxidant, and antihypertensive effects .
Properties
IUPAC Name |
3-(4-sulfanylidene-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S2/c22-19-12(9-10-5-1-3-7-13(10)23-19)16-20-17(24)15-11-6-2-4-8-14(11)25-18(15)21-16/h1,3,5,7,9H,2,4,6,8H2,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVCQAIYSWNOGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(NC3=S)C4=CC5=CC=CC=C5OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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